molecular formula C11H10N2O B13290475 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one

2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B13290475
M. Wt: 186.21 g/mol
InChI Key: BRFJZIHZLSBXLX-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones This compound is characterized by a pyridazine ring fused with a phenyl group substituted with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes. One common method involves the reaction of 3-methylbenzohydrazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as Lewis acids can further optimize the reaction conditions, making the process more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, dihydropyridazines, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2,3-dihydropyridazin-3-one
  • 2-(3-Chlorophenyl)-2,3-dihydropyridazin-3-one
  • 2-(3-Methoxyphenyl)-2,3-dihydropyridazin-3-one

Uniqueness

2-(3-Methylphenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the methyl group at the third position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and industrial applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C11H10N2O/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12-13/h2-8H,1H3

InChI Key

BRFJZIHZLSBXLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CC=N2

Origin of Product

United States

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